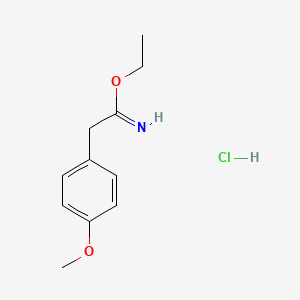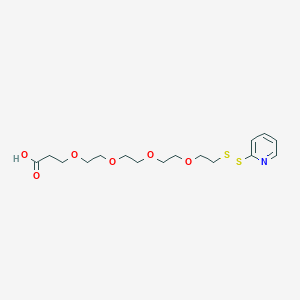
(2-pyridyldithio)-PEG4 acid
Overview
Description
(2-pyridyldithio)-PEG4 acid is a heterobifunctional crosslinker that contains a 2-pyridyldithio group and a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and crosslinking applications due to its ability to form stable disulfide bonds with thiol groups. The PEG spacer provides flexibility and solubility, making it suitable for various biological and chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-pyridyldithio)-PEG4 acid typically involves the reaction of a PEG derivative with a 2-pyridyldithio compound. One common method is to react a PEG derivative with N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP) under mild conditions. The reaction is usually carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The product is then purified using chromatography techniques .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: (2-pyridyldithio)-PEG4 acid primarily undergoes thiol-disulfide exchange reactions. This involves the reaction of the 2-pyridyldithio group with free thiol groups (-SH) to form stable disulfide bonds. The reaction is typically carried out at a pH range of 7-8, which is optimal for thiol reactivity .
Common Reagents and Conditions:
Thiol-containing compounds: These are the primary reactants that interact with the 2-pyridyldithio group.
Buffers: Phosphate, carbonate/bicarbonate, or borate buffers at pH 7-8 are commonly used.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be used to cleave the disulfide bonds formed.
Major Products: The major product of the thiol-disulfide exchange reaction is a disulfide-linked conjugate, where the 2-pyridyldithio group is replaced by a thiol group from the reactant .
Scientific Research Applications
(2-pyridyldithio)-PEG4 acid has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of bioconjugates and crosslinked polymers.
Biology: The compound is employed in the modification of proteins, peptides, and other biomolecules for various studies, including protein-protein interactions and enzyme activity assays.
Mechanism of Action
The mechanism of action of (2-pyridyldithio)-PEG4 acid involves the formation of disulfide bonds with thiol groups on target molecules. The 2-pyridyldithio group reacts with free thiols to form a disulfide bond, releasing pyridine-2-thione as a byproduct. This reaction is highly specific and occurs under mild conditions, making it suitable for modifying sensitive biomolecules .
Comparison with Similar Compounds
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP): A similar crosslinker that also contains a 2-pyridyldithio group but lacks the PEG spacer.
m-Maleimidobenzoyl-N-hydroxysuccinimide ester (MBS): Another heterobifunctional crosslinker that links thiol groups to amino groups.
Uniqueness: (2-pyridyldithio)-PEG4 acid is unique due to its PEG spacer, which provides increased solubility and flexibility compared to other crosslinkers like SPDP. This makes it particularly useful in applications where solubility and biocompatibility are critical .
Properties
IUPAC Name |
3-[2-[2-[2-[2-(pyridin-2-yldisulfanyl)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6S2/c18-16(19)4-6-20-7-8-21-9-10-22-11-12-23-13-14-24-25-15-3-1-2-5-17-15/h1-3,5H,4,6-14H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJQJVOLXIGESQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCOCCOCCOCCOCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

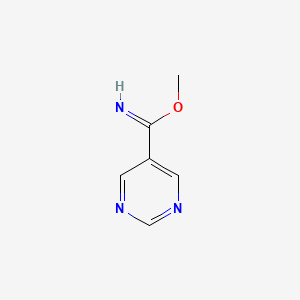
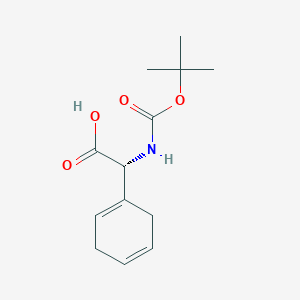

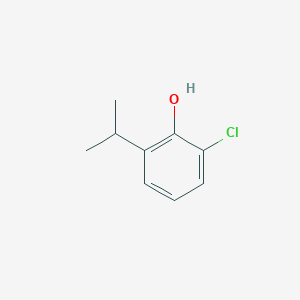
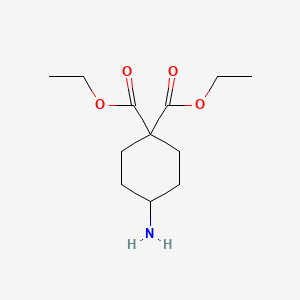
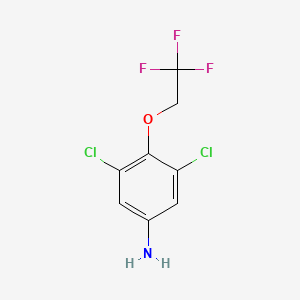
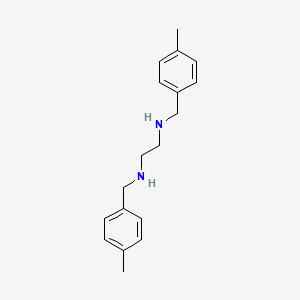

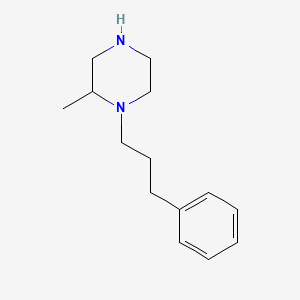
![4-Azido-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B3145749.png)

